N-(4-bromophenyl)-2-{(2E)-4-hydroxy-2-[(4-methylphenyl)imino]-2,5-dihydro-1,3-thiazol-5-yl}acetamide
Description
This compound features a 4-bromophenylacetamide moiety linked to a dihydro-1,3-thiazole ring substituted with a hydroxy group at position 4 and a (4-methylphenyl)imino group at position 2. The (2E)-configuration of the imino double bond is critical for its stereoelectronic properties.
Properties
IUPAC Name |
N-(4-bromophenyl)-2-[2-(4-methylphenyl)imino-4-oxo-1,3-thiazolidin-5-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16BrN3O2S/c1-11-2-6-14(7-3-11)21-18-22-17(24)15(25-18)10-16(23)20-13-8-4-12(19)5-9-13/h2-9,15H,10H2,1H3,(H,20,23)(H,21,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XDKXBRORFJOYCM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N=C2NC(=O)C(S2)CC(=O)NC3=CC=C(C=C3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16BrN3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4-bromophenyl)-2-{(2E)-4-hydroxy-2-[(4-methylphenyl)imino]-2,5-dihydro-1,3-thiazol-5-yl}acetamide is a complex organic compound with significant potential in medicinal chemistry. This compound belongs to the class of thiazolidinones and features a unique structure that combines a bromophenyl group with a thiazolidinone ring and hydrazinylidene linkage. Its biological activity has been the subject of various studies, highlighting its potential therapeutic applications.
Antimicrobial Properties
Research indicates that compounds similar to this compound exhibit notable antimicrobial properties. For example, thiazolidinone derivatives have been shown to possess activity against various bacterial strains. The mechanism often involves the inhibition of bacterial cell wall synthesis or interference with metabolic pathways essential for bacterial survival .
Anticancer Potential
The anticancer activity of thiazolidinone derivatives has been extensively studied. This compound may exert its effects through multiple mechanisms:
- Apoptosis Induction : By activating apoptotic pathways in cancer cells.
- Cell Cycle Arrest : Preventing cancer cells from proliferating by interfering with cell cycle regulation.
Studies have reported that similar compounds can inhibit tumor growth in vitro and in vivo, suggesting a promising avenue for further research into this compound's anticancer properties .
Anti-inflammatory and Antioxidant Activities
Thiazolidinones are also recognized for their anti-inflammatory and antioxidant activities. These properties are crucial in managing chronic diseases characterized by inflammation and oxidative stress. The compound may modulate inflammatory pathways by inhibiting pro-inflammatory cytokines or enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX) .
The biological activity of this compound likely involves several mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic processes.
- Receptor Modulation : It could interact with cellular receptors to alter signaling pathways.
- Gene Expression Alteration : The compound may influence the expression of genes associated with its biological effects.
Similar Compounds
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| Thiazolidinones | Thiazolidinone ring | Antimicrobial, anticancer |
| Hydrazones | Hydrazone linkage | Antioxidant, anti-inflammatory |
| Bromophenyl Derivatives | Bromophenyl group | Diverse pharmacological effects |
This compound is distinguished by its specific combination of structural features that confer unique biological properties compared to other compounds in its class.
Case Studies and Research Findings
- Study on Antimicrobial Activity : A study demonstrated that thiazolidinone derivatives showed significant inhibition against Gram-positive and Gram-negative bacteria, suggesting potential for development as antimicrobial agents .
- Anticancer Research : In vitro studies indicated that certain thiazolidinones could induce apoptosis in breast cancer cell lines, highlighting their potential as chemotherapeutic agents .
- Inflammation Model Studies : Experimental models showed that thiazolidinone compounds reduced inflammation markers significantly compared to control groups, supporting their use in treating inflammatory diseases .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Heterocyclic Modifications
A. Thiazolidinone vs. Dihydrothiazole Derivatives
- N-(2-(4-bromophenyl)-4-oxothiazolidin-3-yl)-2-(4-methylcoumarin-7-yloxy)acetamide (): Replaces the dihydrothiazole with a thiazolidinone ring. The thiazolidinone’s planar, conjugated system enhances π-stacking interactions, contributing to antibacterial activity against E. coli and S. aureus.
- N-(4-Bromophenyl)-2-[5-(4-methoxybenzyl)-3-methyl-6-oxo-pyridazin-1-yl]acetamide (): Features a pyridazinone core instead of thiazole. The pyridazinone’s electron-deficient nature improves binding to formyl peptide receptors (FPR2), whereas the thiazole’s sulfur atom may enhance lipophilicity and membrane permeability .
Substituent Effects
B. Bromophenyl vs. Halogenated Aryl Groups
- N-(4-Fluorophenyl)-2-((acryloyloxy)imino)acetamide (): The 4-fluorophenyl group reduces steric hindrance compared to 4-bromophenyl, favoring polymerization. However, bromine’s larger atomic radius in the target compound may improve hydrophobic interactions in protein binding .
- 2-((4-Chloro-2-methylphenyl)imino)-N-(2,3-dimethylphenyl)acetamide (): Chlorine and methyl groups enhance electron-withdrawing effects, stabilizing the imino tautomer. The target compound’s hydroxy group introduces hydrogen-bond donor capacity, influencing solubility and target selectivity .
C. Hantzsch Cyclization vs. Carbodiimide Coupling
- Polysubstituted 5-Acylamino-1,3-thiazoles (): Synthesized via catalyst-free Hantzsch cyclization (76–81% yields). The target compound likely requires similar conditions, but the hydroxy and imino substituents may necessitate protective groups, complicating synthesis .
- Coumarin-thiazolidinone Hybrids (): Employ carbodiimide coupling (EDC/HOBt), achieving moderate yields. The target compound’s dihydrothiazole may preclude this method due to ring instability under coupling conditions .
Pharmacological Activity
- FPR2 Agonism: Pyridazinone derivatives () exhibit nanomolar FPR2 agonism, while thiazole-based compounds like the target may prioritize alternative targets (e.g., kinases) due to divergent electronic profiles .
- Antibacterial Activity: Coumarin-thiazolidinone hybrids () show MIC values of 8–16 µg/mL against Gram-positive bacteria.
Physicochemical Metrics
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
